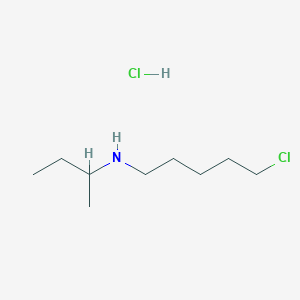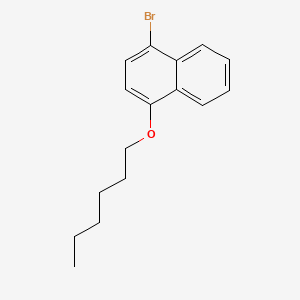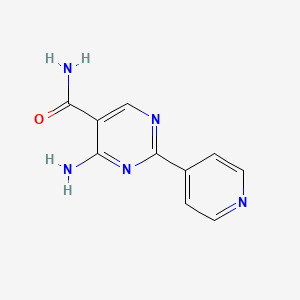
2,2,6,6-Tetramethylpiperidin-4-yl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethylpiperidin-4-yl isocyanate is an organic compound with the molecular formula C10H18N2O. It is a derivative of piperidine, characterized by the presence of four methyl groups attached to the piperidine ring and an isocyanate functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl isocyanate typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of the Intermediate: 2,2,6,6-Tetramethylpiperidine is reacted with phosgene to form the corresponding chloroformate intermediate.
Isocyanate Formation: The chloroformate intermediate is then treated with a base, such as triethylamine, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also implemented to handle the toxic and reactive nature of phosgene.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-yl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: Can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: Can be used in the synthesis of polyurethanes by reacting with polyols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water.
Bases: Triethylamine, pyridine.
Solvents: Dichloromethane, toluene.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by the reaction with polyols.
Scientific Research Applications
2,2,6,6-Tetramethylpiperidin-4-yl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-yl isocyanate involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic sites on other molecules, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical processes, including the synthesis of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to 2,2,6,6-Tetramethylpiperidin-4-yl isocyanate, used as a hindered base in organic synthesis.
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A stable free radical used as an oxidizing agent and in polymer chemistry.
N,N-Diisopropylethylamine (DIPEA): Another hindered base used in organic synthesis.
Uniqueness
This compound is unique due to its combination of steric hindrance from the tetramethylpiperidine moiety and the high reactivity of the isocyanate group. This makes it a valuable reagent in the synthesis of complex molecules and polymers, offering advantages in terms of selectivity and efficiency.
Properties
CAS No. |
84712-82-3 |
|---|---|
Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4-isocyanato-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C10H18N2O/c1-9(2)5-8(11-7-13)6-10(3,4)12-9/h8,12H,5-6H2,1-4H3 |
InChI Key |
DURXSPOWVBWKMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N=C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


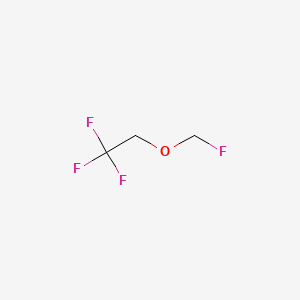

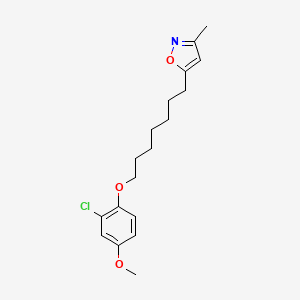


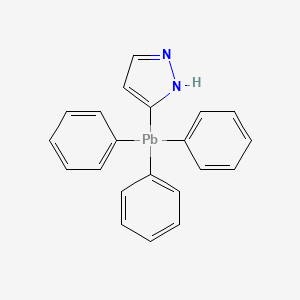

![[3-[[4-[[4-[Hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]carbamoyl]benzoyl]amino]phenyl]-(1-methylpyridin-4-ylidene)azanium](/img/structure/B12650363.png)


